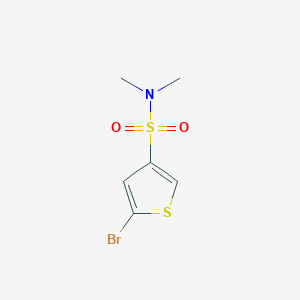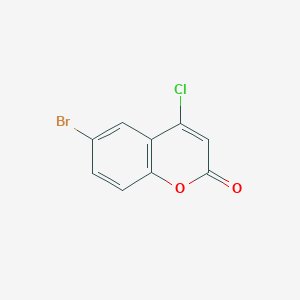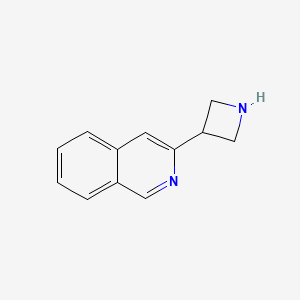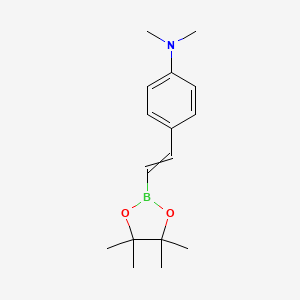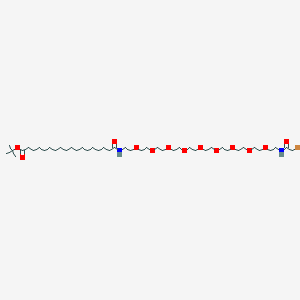
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Carbamoylation: The ethylcarbamoyl group is introduced via carbamoylation reactions.
Protection: The carboxyl group is protected using t-butyl groups to prevent unwanted reactions during subsequent steps
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound makes it highly reactive in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid are employed for deprotection
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Carboxyl Compound: The deprotection reaction yields the free carboxyl compound
Applications De Recherche Scientifique
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to link biomolecules for various assays and studies.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound finds applications in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to yield a free carboxyl group, which can further participate in chemical reactions. These properties make it a versatile tool in chemical synthesis and bioconjugation .
Comparaison Avec Des Composés Similaires
- 17-(Bromoacetamido-PEG3-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
- 17-(Bromoacetamido-PEG9-ethylcarbamoyl)nonanoic t-butyl ester
Comparison:
- PEG Chain Length: The primary difference between these compounds lies in the length of the PEG chain. The PEG9 variant has a longer chain compared to PEG3 and PEG6, which can influence its solubility and reactivity.
- Functional Groups: All these compounds contain a bromide group and a t-butyl protected carboxyl group, making them suitable for similar types of reactions.
- Applications: While the core applications remain similar, the choice of PEG chain length can be tailored to specific needs in chemical synthesis and bioconjugation .
Propriétés
Formule moléculaire |
C44H85BrN2O13 |
|---|---|
Poids moléculaire |
930.1 g/mol |
Nom IUPAC |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
InChI |
InChI=1S/C44H85BrN2O13/c1-44(2,3)60-43(50)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-41(48)46-20-22-51-24-26-53-28-30-55-32-34-57-36-38-59-39-37-58-35-33-56-31-29-54-27-25-52-23-21-47-42(49)40-45/h4-40H2,1-3H3,(H,46,48)(H,47,49) |
Clé InChI |
NOKXBAZLIQQFMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)

![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)


